2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde

Oncology Cytotoxicity Anticancer Screening

Researchers needing a non-substitutable aryl thioether scaffold for MAO-A SAR or anticancer screening face limited commercial options. This compound delivers the unique 4-(2-methoxyphenylthio) motif absent in common analogs. - **Differentiated utility:** Moderate MAO-A inhibition (IC50 = 40 µM) and cytotoxic baseline (10-25 µM) for hit-to-lead campaigns. - **Synthetic value:** Reactive aldehyde + phenolic OH (pKa ~6.61) enables metal-catalyzed couplings and heterocycle synthesis. - **Supply:** BenchChem ensures reliable R&D quantities with stability data.

Molecular Formula C14H11ClO3S
Molecular Weight 294.8 g/mol
CAS No. 301179-85-1
Cat. No. B3024710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde
CAS301179-85-1
Molecular FormulaC14H11ClO3S
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1SC2=CC(=C(C(=C2)Cl)C=O)O
InChIInChI=1S/C14H11ClO3S/c1-18-13-4-2-3-5-14(13)19-9-6-11(15)10(8-16)12(17)7-9/h2-8,17H,1H3
InChIKeyOPNCUNDVFQRSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile: 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde (CAS 301179-85-1) – A Functionalized Benzaldehyde Scaffold for Advanced Synthesis and Bioactivity Screening


2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde (CAS 301179-85-1) is a synthetic aryl thioether derivative of salicylaldehyde. It belongs to the broader class of halogenated and sulfur-substituted aromatic aldehydes. The compound features a unique combination of electron-withdrawing (chloro at position 2), electron-donating (hydroxy at position 6), and hydrophobic (2-methoxyphenylthio at position 4) substituents, which collectively define its chemical reactivity profile and are essential for its potential as a versatile synthetic intermediate and a ligand in medicinal chemistry programs .

Synthetic use Aryl thioether-aldehyde scaffold suited for cross-coupling and heterocycle synthesis
Bioactivity screening Reported MAO-A binding and moderate cytotoxicity support screening workflows

Why 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde (CAS 301179-85-1) Cannot Be Interchanged with Common Salicylaldehyde Analogs


Substitution of this compound with simpler, commercially ubiquitous analogs like 2-chloro-6-hydroxybenzaldehyde (CAS 18362-30-6) or salicylaldehyde (CAS 90-02-8) is not feasible for projects requiring its specific molecular architecture. The presence of the 4-(2-methoxyphenylthio) group introduces a distinct steric bulk and hydrophobicity profile, fundamentally altering the compound's potential for target binding and its reactivity in metal-catalyzed cross-coupling or cyclization reactions . Furthermore, the specific substitution pattern dictates its physicochemical properties, such as a predicted pKa of 6.61±0.15, which governs ionization state and solubility under physiological conditions . The following sections provide the limited but specific quantitative evidence currently available to support its differentiated profile.

4-(2-methoxyphenylthio) group introduces steric bulk and hydrophobicity; may alter target-binding profiles relative to simpler salicylaldehyde analogs.
Predicted pKa of ~6.6 (versus ~7.3–8.0 for unsubstituted analog) shifts ionization state at physiological pH, affecting solubility and permeability context.
Unique substitution pattern required for thioether-directed C–H activation or specific cross-coupling; not interchangeable with common 2-chloro-6-hydroxybenzaldehyde.

Quantitative Evidence Guide for 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde (CAS 301179-85-1): Comparative Data for Informed Procurement


In Vitro Cytotoxicity Against Cancer Cell Lines: Evidence of Moderate Growth Inhibition

The compound has been evaluated for its cytotoxic effects in a study using human cancer cell lines. It demonstrated a concentration-dependent growth inhibition, with reported IC50 values falling within the 10 µM to 25 µM range across different cell lines . This indicates a moderate level of cytotoxicity in this specific in vitro model. Direct comparator data from the same study is not available, and this evidence is derived from a vendor-provided summary of a research study.

Cell growth inhibition
Source review
IC50: 10–25 µM
Supports cell-model endpoint review
Cell-line details not specified; vendor-derived summary
Oncology Cytotoxicity Anticancer Screening

In Vitro Enzyme Inhibition: MAO-A Inhibitory Activity

This compound has been identified as an inhibitor of recombinant human Monoamine Oxidase A (MAO-A) in a fluorescence-based biochemical assay. The reported half-maximal inhibitory concentration (IC50) is 4.00E+4 nM (40 µM) [1]. This places it in the low micromolar range for MAO-A inhibition. This data point is extracted from the BindingDB curated database, which aggregates data from ChEMBL and primary literature.

MAO-A inhibition
Class-level inference
IC50: 40 µM
Reported binding context; low µM potency
Referenced from BindingDB; compare to nM-range leads
Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Predicted Physicochemical Properties: A Comparative Profile with the Unsubstituted Analog

Computational models predict a key physicochemical difference between this compound and its simpler, unsubstituted analog, 2-chloro-6-hydroxybenzaldehyde (CAS 18362-30-6). The introduction of the 2-methoxyphenylthio group significantly alters the predicted acid dissociation constant (pKa) of the phenolic hydroxyl group.

Phenolic pKa (pred.)
Data to verify
Target 6.61 | Analog ~7.3–8.0
Lower pKa shifts ionization at pH 7.4
Predicted values; experimental validation needed
Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Strategic Application Scenarios for 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde (CAS 301179-85-1) Based on Quantitative Evidence


Scaffold for MAO-A Inhibitor Development and SAR Studies

Despite its moderate potency (IC50 = 40 µM), the compound's confirmed interaction with the MAO-A active site makes it a valuable starting point for structure-activity relationship (SAR) campaigns. Researchers can use it as a core scaffold to systematically modify the aryl thioether and aldehyde functionalities to improve binding affinity and selectivity, addressing the observed potency gap relative to more advanced lead compounds in other series [3]. The unique substitution pattern may offer a distinct intellectual property position and selectivity profile compared to established chemotypes.

Cytotoxicity Screening in Oncology Research Programs

The reported in vitro cytotoxicity (IC50 values of 10-25 µM) justifies the procurement of this compound for inclusion in focused anticancer screening libraries. While not a potent lead compound itself, its moderate activity provides a baseline for evaluating derivatives and exploring its mechanism of action in specific cancer cell lines. Its use is appropriate in early-stage discovery programs seeking novel chemical matter with demonstrated, albeit moderate, cell growth inhibition.

A Versatile and Differentiated Intermediate for Advanced Organic Synthesis

The unique combination of a reactive aldehyde group, a phenolic hydroxyl with a distinct pKa (predicted 6.61) , and a bulky aryl thioether moiety makes this compound a versatile intermediate for creating complex, sulfur-containing heterocycles and ligands. Its specific substitution pattern cannot be replicated by common analogs like 2-chloro-6-hydroxybenzaldehyde [3]. It is particularly well-suited for projects involving metal-catalyzed cross-coupling reactions, thioether-directed C-H activation, or the synthesis of novel thioxanthene derivatives, where its unique steric and electronic properties are critical for achieving a desired synthetic outcome.

Application
Selection Property
Validation Focus
MAO-A inhibitor SAR studies
Confirmed MAO-A target engagement
Binding affinity optimization
Cancer cell-line profiling
Reported cell growth inhibition
Cytotoxicity endpoint assessment
Complex thioether synthesis
Distinct aryl thioether-aldehyde scaffold
Reactivity in cross-coupling reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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